LSD1 Inhibition Potency: Meta-Substituted vs. Para-Substituted Isomer Comparison
The meta-substituted target compound (CAS 1038291-14-3) demonstrates moderate inhibitory activity against human LSD1 with an IC50 of 10,000 nM (10 µM). In contrast, its para-substituted positional isomer (4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoic acid, CAS 1038381-40-6) is essentially inactive against LSD1, showing an IC50 > 100,000 nM in the same assay system [1]. This >10-fold difference in potency underscores the critical importance of the meta-substitution pattern for LSD1 target engagement.
| Evidence Dimension | LSD1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 10,000 nM (10 µM) |
| Comparator Or Baseline | 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoic acid (para-substituted isomer) IC50 > 100,000 nM (>100 µM) |
| Quantified Difference | >10-fold lower potency for para isomer |
| Conditions | Inhibition of human recombinant LSD1 assessed via H2O2 production using methylated peptide substrate and Amplex red reagent, 30 min incubation |
Why This Matters
For LSD1 inhibitor discovery programs, this >10-fold differential selectivity confirms that the meta-substituted compound is the only relevant scaffold among these positional isomers.
- [1] BindingDB. (n.d.). BDBM50067587 (CHEMBL3402055) and BDBM50445336 (CHEMBL1797639). Retrieved from https://www.bindingdb.org/bind/ByLigandTargetPair.jsp?ligandId=50067587. View Source
